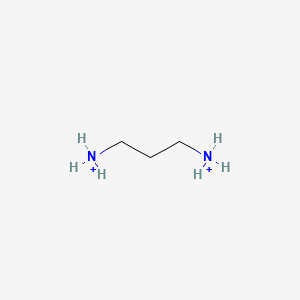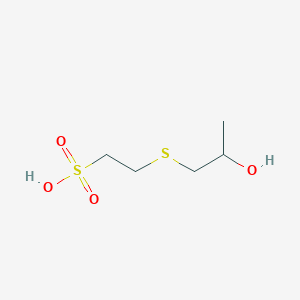
Trimethylenediaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylenediaminium is an alkane-alpha,omega-diammonium(2+) that is the dication of trimethylenediamine arising from protonation of both nitrogens. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a trimethylenediamine.
Applications De Recherche Scientifique
Trimethyltin-induced Hippocampal Neurodegeneration
- Trimethyltin (TMT) is known for causing hippocampal neurodegeneration, leading to behavioral abnormalities and epileptic seizures. It's been used in rodent models for studying hippocampus-specific neurotoxicity and molecular mechanisms of neurodegeneration. This research offers insights into therapeutic interventions for diseases like temporal lobe epilepsy (Lee et al., 2016).
Material Properties in Benzoxazine Monomers
- Trimethylhexamethylenediamine (A4) was investigated as a hardener for bis-benzoxazine monomers. The study explored the curing process, reaction mechanisms, and material properties, leading to advancements in thermosetting resins (Sun et al., 2015).
Drug Delivery Applications
- Poly(trimethylene carbonate) has been studied for localized drug delivery, especially for acid-sensitive drugs. Its biocompatibility and in vivo degradation make it suitable for drug delivery systems (Timbart et al., 2009).
Fluorescent Molecules for Biological Research
- Latent fluorophores based on the trimethyl lock have been developed, offering advantages for basic biological research and practical applications. These fluorophores are stable but rapidly yield fluorescence upon specific reactions, useful in biological environments (Chandran et al., 2005).
Chemical Synthesis and Structural Studies
- The complex [Ni(tn)2{N(CN)2}]ClO4 (tn=trimethylenediamine) was synthesized, forming a one-dimensional chain structure. This study contributes to understanding the chemical properties and potential applications of trimethylenediamine complexes (Li et al., 2002).
Poly(trimethylene Carbonate)-Based Biodegradable Biomaterials
- Poly(trimethylene carbonate) (PTMC) and its derivatives are studied for their unique degradation characteristics and applications in soft tissue regeneration and drug delivery (Fukushima, 2016).
Oxidative Ortho-amino-methylation of Phenols
- Research on oxidative cross dehydrogenative coupling (CDC) with trimethylamine for phenols provides insights into chemical reactions and potential applications in synthesis (Sun et al., 2014).
Propriétés
Nom du produit |
Trimethylenediaminium |
|---|---|
Formule moléculaire |
C3H12N2+2 |
Poids moléculaire |
76.14 g/mol |
Nom IUPAC |
3-azaniumylpropylazanium |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/p+2 |
Clé InChI |
XFNJVJPLKCPIBV-UHFFFAOYSA-P |
SMILES |
C(C[NH3+])C[NH3+] |
SMILES canonique |
C(C[NH3+])C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)
![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)



![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)
